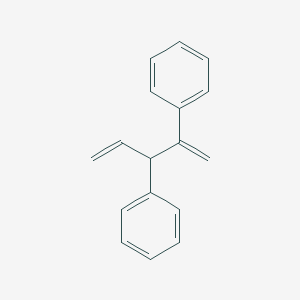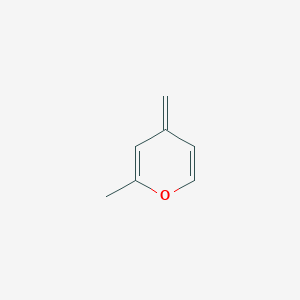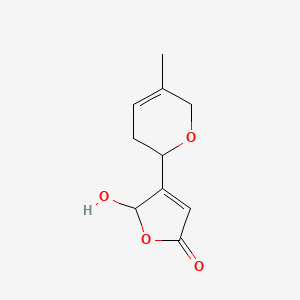
2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy- is a complex organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that combines a furanone ring with a pyran ring, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Furanone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.
Introduction of the Pyran Ring: The pyran ring can be introduced via a Diels-Alder reaction between a diene and a suitable dienophile.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the corresponding precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: Various substituents can be introduced at different positions of the rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Dihydrofuranone derivatives.
Substitution Products: Halogenated or alkylated furanones and pyrans.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and furanone groups could play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 4-hydroxy-: Lacks the pyran ring, making it less complex.
2(5H)-Furanone, 4-(3,6-dihydro-2H-pyran-2-yl)-5-hydroxy-: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the furanone and pyran rings, along with the hydroxyl group, gives 2(5H)-Furanone, 4-(3,6-dihydro-5-methyl-2H-pyran-2-yl)-5-hydroxy- distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
185038-70-4 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-hydroxy-3-(5-methyl-3,6-dihydro-2H-pyran-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C10H12O4/c1-6-2-3-8(13-5-6)7-4-9(11)14-10(7)12/h2,4,8,10,12H,3,5H2,1H3 |
Clé InChI |
FLNHFWSNSDPSEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(OC1)C2=CC(=O)OC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)

![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)

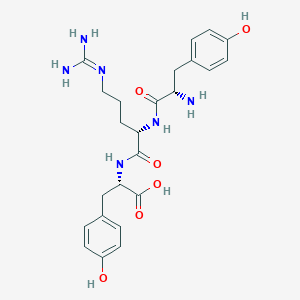
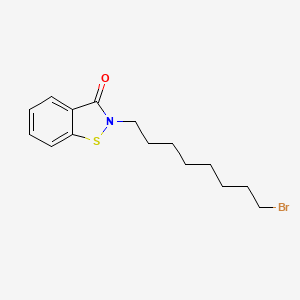
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
